An In-depth Technical Guide to the Hsp90-Cdc37-IN-3 Binding Site
An In-depth Technical Guide to the Hsp90-Cdc37-IN-3 Binding Site
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding interaction between the molecular chaperone Hsp90, its co-chaperone Cdc37, and the small molecule inhibitor, here referred to as IN-3 (DDO-5936). This document details the binding site, quantitative interaction data, relevant experimental methodologies, and the resulting impact on cellular signaling pathways.
Introduction to the Hsp90-Cdc37 Chaperone System
Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone essential for the conformational maturation, stability, and activity of a wide array of client proteins, many of which are critical components of signal transduction pathways.[1] The co-chaperone Cdc37 plays a pivotal role in this process by specifically recruiting protein kinase clients to the Hsp90 machinery.[2][3] The Hsp90-Cdc37 complex is crucial for the stability and function of numerous oncogenic kinases, including CDK4, CDK6, SRC, and RAF1, making it a compelling target for cancer therapy.[3][4]
Disruption of the Hsp90-Cdc37 protein-protein interaction (PPI) offers a more selective approach to inhibiting the chaperone's function compared to traditional ATP-competitive inhibitors that target the N-terminal domain of Hsp90.[4] This guide focuses on a specific small molecule inhibitor, DDO-5936 (herein referred to as IN-3), which selectively targets this PPI.
The Hsp90-Cdc37-IN-3 Binding Interface
IN-3 (DDO-5936) disrupts the Hsp90-Cdc37 interaction by binding to a previously unknown allosteric site on the N-terminal domain of Hsp90.[4] Mutagenesis and structural studies have identified key residues within this binding pocket.
Key Binding Site Residues on Hsp90:
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Glu47 (Glutamic Acid 47): This residue is a critical determinant for the Hsp90-Cdc37 interaction. The inhibitor IN-3 directly engages with a pocket involving Glu47.[2][4]
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Gln133 (Glutamine 133): Mutation of this residue has been shown to disrupt the binding of Hsp90 to Cdc37.
The binding of IN-3 to this site on Hsp90 sterically hinders the interaction with Cdc37, leading to the dissociation of the complex and subsequent degradation of Hsp90-dependent kinase clients.[4] Notably, this mechanism of action does not interfere with the intrinsic ATPase activity of Hsp90.[4]
Quantitative Data
The following tables summarize the quantitative data for the binding interactions of IN-3 (DDO-5936) and related compounds with the Hsp90-Cdc37 complex.
Table 1: Binding Affinity and Inhibitory Concentrations of Hsp90-Cdc37 PPI Inhibitors
| Compound | Assay | Value | Reference |
| IN-3 (DDO-5936) | HTRF IC50 | Micromolar range | [4] |
| Compound 11 | HTRF IC50 | Micromolar range | [4] |
| IN-3 (DDO-5936) | Antiproliferative IC50 (HCT116 cells) | 8.99 ± 1.21 µM | [5] |
| IN-3 (DDO-5936) | Binding Affinity (KD) to Hsp90 | Not explicitly stated, but inhibits PPI | [4] |
| Compound 11 | Binding Affinity (KD) to Hsp90 | 21.1 µM | [4] |
| Compound 3 | Binding Affinity (KD) to Hsp90 | 568 µM | [4] |
Table 2: In Vivo Efficacy of IN-3 (DDO-5936)
| Animal Model | Dosage | Effect | Reference |
| HCT116 Xenograft | 0-80 mg/kg (p.o.) | Moderate tumor growth inhibition at high dose | [6] |
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the Hsp90-Cdc37-IN-3 interaction.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay is used to quantify the protein-protein interaction between Hsp90 and Cdc37 in a high-throughput format.
Principle: The assay utilizes two antibodies labeled with a donor and an acceptor fluorophore that bind to tagged Hsp90 and Cdc37 proteins. When the proteins interact, the fluorophores are brought into proximity, resulting in a FRET signal. A small molecule inhibitor that disrupts the interaction will lead to a decrease in the FRET signal.[7]
Generalized Protocol:
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Recombinant, tagged Hsp90 (e.g., His-tagged) and Cdc37 (e.g., GST-tagged) are incubated together in a microplate.
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Test compounds (e.g., IN-3) at various concentrations are added to the wells.
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Fluorescently labeled antibodies specific for the tags (e.g., anti-His-donor and anti-GST-acceptor) are added.
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After an incubation period, the plate is read on an HTRF-compatible reader, and the ratio of acceptor to donor emission is calculated.
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IC50 values are determined by plotting the HTRF signal against the inhibitor concentration.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to verify the interaction between Hsp90 and Cdc37 in a cellular context and to assess the disruptive effect of inhibitors.
Principle: An antibody against a target protein (e.g., Hsp90) is used to pull down the protein from a cell lysate. If another protein (e.g., Cdc37) is interacting with the target, it will be co-precipitated and can be detected by Western blotting.
Generalized Protocol:
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Cells (e.g., HCT116) are treated with IN-3 or a vehicle control (DMSO) for a specified time.[5]
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Cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
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The cell lysate is pre-cleared with protein A/G-agarose beads.
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An antibody against the target protein (e.g., anti-Hsp90) is added to the lysate and incubated to form an antibody-antigen complex.
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Protein A/G-agarose beads are added to capture the antibody-antigen complex.
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The beads are washed to remove non-specific binding proteins.
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The precipitated proteins are eluted from the beads and analyzed by SDS-PAGE and Western blotting using antibodies against Hsp90 and Cdc37.[5]
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions, such as the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).
Principle: A solution of one binding partner (the ligand) is titrated into a solution of the other binding partner (the macromolecule) in a sample cell. The heat released or absorbed upon binding is measured.
Generalized Protocol:
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Purified recombinant Hsp90 and Cdc37 proteins are dialyzed against the same buffer.
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The sample cell of the calorimeter is filled with a known concentration of Hsp90.
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The injection syringe is filled with a known concentration of Cdc37.
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A series of small injections of Cdc37 into the Hsp90 solution is performed, and the resulting heat changes are measured.
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The data are integrated and fit to a binding model to determine the thermodynamic parameters.
Thermal Shift Assay (Differential Scanning Fluorimetry)
This assay measures the change in the thermal stability of a protein upon ligand binding.
Principle: A fluorescent dye that binds to hydrophobic regions of a protein is used. As the protein is heated and unfolds, the dye binds, and the fluorescence increases. A ligand that stabilizes the protein will increase its melting temperature (Tm).[8]
Generalized Protocol:
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Purified Hsp90 protein is mixed with a fluorescent dye (e.g., SYPRO Orange) in a qPCR plate.
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IN-3 at various concentrations is added to the wells.
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The plate is heated in a real-time PCR machine with a temperature gradient, and fluorescence is monitored.
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The Tm is determined from the midpoint of the unfolding transition. An increase in Tm in the presence of IN-3 indicates direct binding and stabilization of Hsp90.
Signaling Pathways and Experimental Workflows
Hsp90-Cdc37 Chaperone Cycle and Inhibition by IN-3
Caption: Hsp90-Cdc37 chaperone cycle and its inhibition by IN-3 (DDO-5936).
Downstream Signaling Effects of Hsp90-Cdc37 Inhibition
Caption: Downstream signaling consequences of inhibiting the Hsp90-Cdc37 interaction.
Experimental Workflow for Inhibitor Characterization
Caption: A logical workflow for the characterization of Hsp90-Cdc37 PPI inhibitors.
Conclusion
The selective inhibition of the Hsp90-Cdc37 protein-protein interaction presents a promising therapeutic strategy for cancers dependent on kinase signaling pathways. The small molecule IN-3 (DDO-5936) serves as a valuable tool compound for probing the biology of the Hsp90-Cdc37 complex and as a lead for the development of novel anticancer agents. This guide provides a foundational understanding of the IN-3 binding site, the quantitative aspects of its interaction, and the experimental approaches necessary for its characterization, thereby supporting further research and drug development efforts in this area.
References
- 1. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disrupting the Hsp90–Cdc37 axis: a selective strategy for targeting oncogenic kinases in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDC37 cell division cycle 37, HSP90 cochaperone [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Small-molecule inhibitor targeting the Hsp90-Cdc37 protein-protein interaction in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
